Dodecahydro-1,4,7,9b-tetraazaphenalene

Description

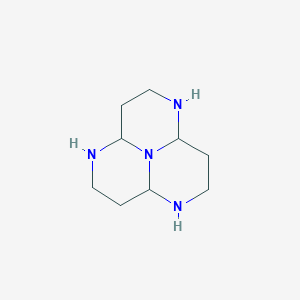

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4/c1-4-10-8-3-6-12-9-2-5-11-7(1)13(8)9/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJURNUHQCGRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CCNC3N2C1NCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909584 | |

| Record name | Dodecahydro-1,4,7,9b-tetraazaphenalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-85-2 | |

| Record name | 1,4,7,9b-Tetraazaphenalene, dodecahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010553852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecahydro-1,4,7,9b-tetraazaphenalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydro-1,4,7,9β-tetraazaphenalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Design for Dodecahydro 1,4,7,9b Tetraazaphenalene and Its Analogues

Established Synthetic Routes to the Core Skeleton

The construction of the Dodecahydro-1,4,7,9b-tetraazaphenalene framework has been primarily achieved through a direct condensation approach, with other general strategies for related structures providing further insight into the principles of its formation.

Condensation Reactions in this compound Synthesis

The most direct and historically significant method for synthesizing this compound involves the condensation reaction of acrolein with ammonia (B1221849). acs.org This reaction exemplifies a cascade process where multiple intermolecular and intramolecular bond formations occur in a single pot to yield the complex tricyclic structure. The process is believed to proceed through the initial formation of 1,3,5-triazine (B166579) derivatives which then undergo further transformations to build the phenalene (B1197917) core.

The reaction conditions for this condensation can influence the yield and purity of the final product. Key parameters include the stoichiometry of the reactants, temperature, and the presence of a solvent. While this one-pot synthesis is efficient in assembling the core structure, the isolation and purification of the desired product from a complex mixture of oligomeric and polymeric byproducts can be challenging.

Multi-step Organic Synthesis Approaches

While a direct multi-step synthesis specifically targeting this compound is not extensively documented in dedicated literature, the principles of constructing related polycyclic nitrogen heterocycles can be applied. Such approaches would offer greater control over the stereochemistry and allow for the introduction of various substituents.

A hypothetical multi-step approach could involve the sequential construction of the individual rings. For instance, one could envision the synthesis of a piperidine (B6355638) or pyrimidine (B1678525) ring as a starting point, followed by the annulation of the remaining heterocyclic rings. This would necessitate the use of protecting group strategies to manage the reactivity of the multiple nitrogen atoms and a series of cyclization and functional group manipulation steps. The synthesis of analogues, such as dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene, suggests the feasibility of multi-step approaches where substituted precursors are employed.

Cyclization Strategies and Principles in Tetraazaphenalene Formation

The formation of the tetraazaphenalene skeleton is a prime example of complex cyclization cascades. The key principle governing this transformation is the inherent reactivity of the intermediates formed from the initial condensation of aldehydes and amines. The formation of the tricyclic structure relies on a series of intramolecular Mannich-type reactions, where an amine and an enamine or enol equivalent react to form a new carbon-carbon bond, leading to ring closure.

The stereochemical outcome of these cyclizations is a critical aspect. The relative orientation of the substituents and the conformation of the newly formed rings are dictated by the transition state energies of the cyclization steps. In the absence of chiral auxiliaries or catalysts, a mixture of diastereomers is often obtained. Computational studies on related cage compounds have provided insights into the condensation mechanisms, highlighting the intricate interplay of steric and electronic effects that govern the formation of the final polycyclic architecture.

Novel and Evolving Synthetic Protocols

The field of heterocyclic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and substrate scope. While specific novel protocols for this compound are not prominent in recent literature, general advancements in the synthesis of saturated polyazaheterocycles are relevant.

These include the use of transition-metal-catalyzed reactions to form C-N and C-C bonds with high precision. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to construct precursors for the cyclization cascade. Furthermore, the development of organocatalysis has opened up new avenues for asymmetric synthesis, which could potentially be applied to produce enantiomerically pure tetraazaphenalene derivatives. The use of flow chemistry is another emerging area that could offer better control over the highly exothermic condensation reactions, potentially leading to higher yields and purity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is an area of growing importance. The original condensation reaction, while atom-economical to some extent, often utilizes excess ammonia and can lead to significant waste during purification.

Modern approaches to greening this synthesis could involve several strategies:

Use of Greener Solvents: Replacing traditional organic solvents with water or other benign alternatives is a key principle of green chemistry. researchgate.netmdpi.com Given that the condensation reaction involves aqueous ammonia, optimizing the reaction in water would be a primary goal.

Catalysis: The development of recyclable catalysts, such as solid acids or bases, could replace the need for stoichiometric reagents and simplify product isolation.

Energy Efficiency: Employing microwave irradiation or ultrasound as alternative energy sources can often reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental tenet of green chemistry. One-pot cascade reactions, like the original condensation, are inherently more atom-economical than multi-step sequences with multiple purification stages.

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Advanced Characterization Techniques for Structural and Electronic Elucidation

X-ray Crystallography in Dodecahydro-1,4,7,9b-tetraazaphenalene Research

X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. However, the application of this technique to this compound and its derivatives has not been documented in accessible scientific literature.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

There are no available published studies detailing the single-crystal X-ray diffraction analysis of this compound or its derivatives. Such an analysis would be crucial in confirming the compound's stereochemistry, bond lengths, and bond angles, providing unequivocal proof of its tetraazaphenalene core structure.

Determination of Unit Cell Parameters and Space Group

Without experimental crystallographic data, the unit cell parameters (a, b, c, α, β, γ) and the space group of this compound remain undetermined. This fundamental information, which describes the size and symmetry of the crystal lattice, is a prerequisite for a complete structural analysis.

Advanced Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques are instrumental in determining the structure and functional groups present in a molecule. However, specific spectroscopic data for this compound are not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While general principles of NMR apply, the specific ¹H and ¹³C NMR chemical shifts, coupling constants, and two-dimensional correlation spectra (e.g., COSY, HSQC) for this compound have not been reported. This data would be essential for assigning the specific resonances to the individual protons and carbons within the molecule's complex bicyclic system.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While the nominal mass of this compound can be calculated from its formula, experimental mass spectra that would reveal its characteristic fragmentation pathways upon ionization are not documented. Such data would be invaluable for confirming the molecular weight and providing clues about the compound's structural integrity.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. A detailed IR spectrum of this compound would be expected to show characteristic N-H and C-N stretching and bending vibrations, confirming the presence of the amine functionalities within the saturated heterocyclic system. However, a published and analyzed spectrum for this specific compound is not available.

Raman Spectroscopy for Vibrational Fingerprinting

Due to the lack of specific Raman data for this compound, we can look to the well-studied, structurally similar adamantane (B196018) and its tetraaza-analogue, hexamethylenetetramine (urotropine), for representative vibrational modes. rsc.orgbris.ac.ukwikipedia.org The Raman spectrum of adamantane is characterized by a number of distinct peaks corresponding to the vibrations of its diamondoid cage. rsc.orgbris.ac.ukchemicalbook.com For this compound, we would anticipate observing characteristic peaks corresponding to the following vibrational modes:

C-H Stretching: Typically observed in the 2800-3000 cm⁻¹ region.

CH₂ Scissoring and Twisting: Expected in the 1400-1500 cm⁻¹ range.

C-N Stretching: These vibrations would likely appear in the 1000-1300 cm⁻¹ region.

C-C Stretching and Cage Deformation Modes: These are characteristic of the polycyclic structure and would be found in the fingerprint region below 1500 cm⁻¹, with specific frequencies dependent on the cage symmetry and bond strain.

The presence of nitrogen atoms and potentially N-H bonds would introduce additional vibrational modes and shift existing ones compared to a purely hydrocarbon cage like adamantane. The symmetry of the molecule will also play a crucial role in determining which vibrational modes are Raman active.

Table 1: Representative Raman Peaks for Adamantane

| Raman Shift (cm⁻¹) | Assignment (Vibrational Mode) |

| ~750 | Cage deformation |

| ~950 | C-C stretching |

| ~1100 | C-C stretching / CH₂ twisting |

| ~1450 | CH₂ scissoring |

| ~2850-2950 | C-H stretching |

This table is based on known data for adamantane and serves as an illustrative example of the expected vibrational modes. bris.ac.ukchemicalbook.com

Microscopy Techniques for Morphological and Nanoscale Insights

To understand the architectural arrangement of this compound in the solid state, microscopy techniques are indispensable.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Architectural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the morphology and nanoscale architecture of materials. For a crystalline organic compound like this compound, these techniques can reveal information about crystal habit, size distribution, and surface features.

SEM would be employed to study the three-dimensional morphology of the crystalline powder. It can provide high-resolution images of the crystal faces, edges, and any surface defects. For instance, SEM images of a crystalline powder of a related polycyclic compound might show well-defined rhombic or polyhedral crystals.

TEM offers higher resolution and can be used to investigate the internal structure of the crystals, including the presence of any defects or dislocations. In some cases, high-resolution TEM (HR-TEM) can even be used to visualize the lattice fringes of crystalline organic materials, providing direct evidence of the ordered arrangement of molecules.

Surface-Sensitive Techniques for Chemical State and Composition

The chemical environment of the constituent atoms, particularly the nitrogen atoms, can be precisely probed using surface-sensitive techniques.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly useful for probing the chemical environment of the nitrogen atoms.

The core of the analysis lies in the binding energy of the photoemitted electrons, which is characteristic of the element and its oxidation state. For this compound, all nitrogen atoms are in a saturated, amine-like environment. Therefore, a single, relatively narrow N 1s peak would be expected in the XPS spectrum.

Based on literature values for similar saturated amine compounds, the N 1s binding energy for this compound is expected to be in the range of 399.0 to 401.0 eV. xpsfitting.comthermofisher.com For instance, in hexamethylenetetramine, a compound with a similar tetraaza-adamantane core, the N 1s peak is observed around 399.5 eV. Any significant deviation from this range could indicate the presence of different nitrogen environments, such as protonated amines or surface contamination.

Table 2: Expected N 1s XPS Data for this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Nitrogen | N 1s | 399.0 - 401.0 | Saturated amine (C-N) |

| Carbon | C 1s | ~285.0 - 286.0 | Aliphatic (C-C, C-H, C-N) |

This table provides expected binding energy ranges based on data for analogous compounds. xpsfitting.comthermofisher.com

Other Advanced Analytical Approaches in Complex Heterocycle Characterization

Beyond the core techniques discussed, a variety of other analytical methods are instrumental in the comprehensive characterization of complex heterocyclic compounds like this compound. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD): This remains the gold standard for the unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details. For a complex caged molecule, SC-XRD would be essential to confirm the predicted stereochemistry and packing in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial to definitively assign all proton and carbon signals in such a complex structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the elemental composition of the compound. Fragmentation patterns observed in techniques like electron ionization (EI) or collision-induced dissociation (CID) can provide further structural information.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to investigate the thermal stability of the compound, including its melting point and decomposition temperature. This is particularly relevant for understanding the material's properties and potential applications.

The combination of these techniques provides a holistic understanding of the chemical and physical properties of this compound, from its atomic-level structure to its bulk material characteristics.

Computational and Theoretical Investigations of Dodecahydro 1,4,7,9b Tetraazaphenalene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in understanding the electronic landscape of dodecahydro-1,4,7,9b-tetraazaphenalene. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Applications in Reaction Pathways and Active Site Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the reactivity of this compound. By calculating the electron density, DFT can be used to predict the most likely sites for chemical attack and to map out the energy profiles of potential reaction pathways. This information is invaluable for understanding the mechanisms of reactions involving this compound and for designing catalysts with enhanced activity and selectivity.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) analysis provides a quantum mechanical picture of the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they govern the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily polarized and can participate more easily in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of this compound. These simulations model the movement of atoms over time, providing insights into the various shapes the molecule can adopt and the energy barriers between these different conformations. Understanding the conformational landscape is essential for predicting how the molecule will interact with other molecules and for designing derivatives with specific three-dimensional structures.

Computational Modeling of Substituent Effects on this compound Core

Theoretical models are used to investigate how the addition of different substituent groups to the this compound core influences its electronic and structural properties. These studies can predict how substituents will alter the molecule's reactivity, solubility, and other important characteristics. This predictive capability is a powerful tool for the rational design of new derivatives with tailored properties for specific applications.

Theoretical Insights into Molecular Stability and Protonation States

Computational studies provide valuable information about the inherent stability of the this compound framework and its behavior in acidic conditions. By calculating the proton affinity of the different nitrogen atoms in the molecule, it is possible to predict the most likely sites of protonation and to determine the relative stabilities of the various protonated forms. This knowledge is critical for understanding the compound's behavior in biological systems and for developing applications where pH plays a crucial role.

Table of Compound Properties:

| Property | Value |

| Molecular Formula | C9H18N4 |

| Molecular Weight | 182.27 g/mol alfa-chemistry.com |

| IUPAC Name | 2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane alfa-chemistry.com |

| InChI | InChI=1S/C9H18N4/c1-4-10-8-3-6-12-9-2-5-11-7(1)13(8)9/h7-12H,1-6H2 alfa-chemistry.com |

| InChIKey | ZNJURNUHQCGRLX-UHFFFAOYSA-N alfa-chemistry.com |

| DSSTox Substance ID | DTXSID00909584 alfa-chemistry.com |

| XLogP3-AA | -0.1 alfa-chemistry.com |

Reactivity, Reaction Mechanisms, and Transformation Chemistry

Oxidation Reactions and Product Characterization

Specific studies on the oxidation of Dodecahydro-1,4,7,9b-tetraazaphenalene are not extensively documented in publicly available literature. However, the oxidation of tertiary amines is a well-established area of organic chemistry. Typical oxidizing agents can react with the nitrogen atoms in the tetraazaphenalene scaffold.

Expected Oxidation Products:

N-Oxides: Treatment with mild oxidizing agents such as hydrogen peroxide or peroxy acids would be expected to yield the corresponding N-oxides. Given the presence of four tertiary amine groups, a mixture of mono-, di-, tri-, and tetra-N-oxides could potentially be formed, depending on the stoichiometry of the oxidant used.

Oxidative C-N Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) or ozone, could lead to the cleavage of the carbon-nitrogen bonds, resulting in the degradation of the cage structure and the formation of various smaller, oxygenated fragments. The characterization of such complex mixtures would require advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 5.1: Plausible Oxidation Products of this compound

| Oxidizing Agent | Expected Product Type | Plausible Product Structures (Examples) |

| Hydrogen Peroxide (H₂O₂) | N-Oxide | Mono-N-oxide, Di-N-oxide |

| Peroxy-Acids (e.g., m-CPBA) | N-Oxide | Mono-N-oxide, Di-N-oxide |

| Potassium Permanganate (KMnO₄) | C-N Cleavage Products | Various aldehydes, ketones, and carboxylic acids |

| Ozone (O₃) | C-N Cleavage Products | Various aldehydes, ketones, and carboxylic acids |

Degradation Pathways and Catalytic Decomposition Studies

Detailed studies on the specific degradation pathways and catalytic decomposition of this compound are scarce. However, based on the general chemistry of polycyclic amines, several degradation routes can be postulated.

Thermal Degradation: At elevated temperatures, the compound is expected to undergo decomposition. The C-N and C-C bonds would be susceptible to cleavage, potentially leading to the formation of a complex mixture of volatile and non-volatile products. The presence of four nitrogen atoms might also lead to the formation of nitrogen-containing gases like ammonia (B1221849) or smaller amines upon decomposition.

Catalytic Decomposition: The decomposition of this compound could be catalyzed by various materials. For instance, transition metal catalysts could facilitate dehydrogenation or hydrogenolysis reactions, leading to the formation of unsaturated or ring-opened products. Acid catalysts could promote fragmentation reactions.

A safety data sheet for the compound indicates that there is no data available on its chemical stability or hazardous decomposition products, highlighting the lack of comprehensive studies in this area. chemicalbook.com

Acid-Base Chemistry and Protonation Studies of this compound

Table 5.3: Estimated Stepwise Protonation of this compound

| Step | Equilibrium | Expected pKa Range |

| 1 | C₉H₁₈N₄ + H⁺ ⇌ C₉H₁₈N₄H⁺ | 9 - 11 |

| 2 | C₉H₁₈N₄H⁺ + H⁺ ⇌ C₉H₁₈N₄H₂²⁺ | 7 - 9 |

| 3 | C₉H₁₈N₄H₂²⁺ + H⁺ ⇌ C₉H₁₈N₄H₃³⁺ | 4 - 6 |

| 4 | C₉H₁₈N₄H₃³⁺ + H⁺ ⇌ C₉H₁₈N₄H₄⁴⁺ | 1 - 3 |

Note: These are estimated ranges and the actual pKa values may differ.

Electrophilic and Nucleophilic Reactions of the Tetraazaphenalene Scaffold

The reactivity of the this compound scaffold is characterized by the nucleophilic nature of its nitrogen atoms.

Nucleophilic Reactions: The lone pairs of electrons on the nitrogen atoms make them nucleophilic centers. The compound can react with a variety of electrophiles. One notable application is its use in the synthesis of epoxy resins, where it likely acts as a nucleophilic cross-linking agent, reacting with epoxide rings. pageplace.de

Common electrophiles that would be expected to react with the nitrogen atoms include:

Alkyl halides (alkylation)

Acyl halides and anhydrides (acylation)

Aldehydes and ketones (reductive amination in the presence of a reducing agent)

Michael acceptors (conjugate addition)

Electrophilic Reactions: Direct electrophilic attack on the carbon skeleton of the saturated tetraazaphenalene is unlikely due to the absence of any electron-rich centers on the carbon framework. The primary sites for electrophilic attack are the nitrogen atoms, as described in the context of acid-base chemistry and nucleophilic reactions.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

There is a significant lack of published data regarding the reaction kinetics and thermodynamic parameters for the transformations of this compound. A safety data sheet explicitly states that no data is available for its reactivity. chemicalbook.com

To understand the kinetics of its reactions, studies would need to be conducted to determine the rate laws, rate constants, and activation energies for specific transformations, such as its reaction with electrophiles. These parameters would be influenced by factors like the solvent, temperature, and the nature of the reactants.

Thermodynamic data, such as the enthalpy and entropy of reaction, would provide insight into the feasibility and position of equilibrium for its various chemical transformations. For instance, the protonation of the amine groups is expected to be an exothermic process.

Without experimental data, any discussion on kinetics and thermodynamics remains speculative and would be based on general principles of amine reactivity.

Navigating the Chemical Landscape of this compound: Strategies for Derivatization and Functionalization

The intricate, cage-like structure of this compound, a saturated polycyclic amine, presents a unique scaffold for chemical modification. The strategic derivatization and functionalization of its nitrogen atoms are key to unlocking its potential in various applications, from materials science to catalysis. This article delves into the methodologies employed to modify this tetraazaphenalene core, with a focus on nitrogen atom functionalization, the introduction of diverse substituents, and the synthesis of polymeric and oligomeric structures.

Applications in Catalysis and Advanced Materials Science

Dodecahydro-1,4,7,9b-tetraazaphenalene as a Ligand in Coordination Chemistry

This compound's rigid, pre-organized structure makes it an effective chelating agent for metal ions. As a tripodal tetraamine (B13775644) ligand, it can encapsulate a metal ion, leading to the formation of well-defined and stable coordination complexes. acs.orgresearchgate.net This inherent stability is crucial for the subsequent application of these complexes in catalysis.

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The tripodal nature of the ligand, with its four nitrogen donor atoms, allows it to bind to a single metal center, forming a cage-like structure around the ion. researchgate.net

One notable example is the formation of cobalt(III) complexes. These complexes are of particular interest due to their potential catalytic activity. The synthesis generally proceeds by reacting this compound with a cobalt(II) salt, which is then oxidized to cobalt(III) in the presence of air or another oxidizing agent. The resulting complexes exhibit a high degree of thermodynamic stability and kinetic inertness, which are desirable properties for catalytic applications. acs.org

Furthermore, research into titanium complexes with triamido-amine ligands, a class to which this compound can be conceptually related, highlights the versatility of such ligands in coordinating with early transition metals. acs.org The synthesis of these titanium complexes often involves the reaction of the ligand with a titanium precursor, such as titanium tetrachloride. nih.gov

Table 1: Examples of Metal Complexes with Tetraamine Ligands and Their Synthetic Precursors

| Metal Ion | Ligand Type | Precursor Example | Reference |

| Cobalt(III) | Tripodal Tetraamine | CoCl₂ | acs.org |

| Titanium(IV) | Triamido-amine | TiCl₄ | acs.orgnih.gov |

| Zinc(II) | Pyrazole-based Tripodal Tetraamine | Zn(ClO₄)₂ | nih.gov |

| Copper(II) | Pyrazole-based Tripodal Tetraamine | CuCl₂ | nih.gov |

This table provides examples of metal complexes formed with tetraamine ligands, including those structurally related to this compound, and their common synthetic precursors.

The metal complexes of this compound have demonstrated significant potential in catalysis, particularly in hydrolysis reactions. The well-defined coordination sphere created by the ligand around the metal center can activate substrates and facilitate their transformation.

A prominent area of research has been the use of cobalt(III) complexes of polyamine ligands, including structures related to this compound, as catalysts for the hydrolysis of phosphate (B84403) esters and even DNA. acs.org These complexes can promote the cleavage of the phosphodiester bonds, a reaction of considerable biological and chemical importance. The catalytic mechanism is believed to involve the coordination of the phosphate group to the cobalt(III) center, which polarizes the P-O bond and makes it more susceptible to nucleophilic attack by a water molecule or a hydroxide (B78521) ion.

While direct catalytic data for this compound complexes in other reactions is limited in the available literature, the principles established with related tetraamine ligand complexes suggest a broader potential. For instance, titanium complexes are known to be active in various organic transformations, and it is plausible that titanium complexes of this compound could exhibit catalytic activity in reactions such as polymerization or hydroamination. nih.gov

Role in Novel Material Development

The unique three-dimensional and nitrogen-rich structure of this compound suggests its potential as a fundamental component in the creation of new materials with advanced properties.

In principle, the rigid, cage-like structure of this compound could be utilized as a building block for the construction of porous materials. The defined geometry and the presence of multiple nitrogen atoms for potential secondary interactions could lead to the formation of ordered, three-dimensional networks. However, specific research detailing the successful synthesis of such materials using this compound as the primary building block is not extensively documented in the reviewed literature.

While there is significant interest in nitrogen-containing heterocyclic compounds for applications in organic electronics, there is no direct evidence in the searched literature to suggest that this compound has been specifically investigated for use in organic light-emitting diodes (OLEDs) or solar cells. The research in this area tends to focus on planar, π-conjugated systems, such as triazatruxene derivatives, which possess different electronic properties compared to the saturated, aliphatic structure of this compound. researchgate.netrsc.org

The incorporation of specific molecular frameworks into polymers is a common strategy to impart desired properties to the resulting material. The tetraazaphenalene core, in principle, could be functionalized and polymerized to create novel polymers. However, a review of the available scientific literature did not yield specific examples of polymers or composites that have been developed using the this compound framework. The research on polymers containing heterocyclic units is vast, but it does not specifically mention this particular compound. mdpi.com

Materials with Tunable Optical, Electrical, or Chemical Properties

The development of materials with tunable optical, electrical, or chemical properties is a cornerstone of modern materials science. The this compound scaffold, with its tripodal nitrogen-rich structure, offers a promising platform for creating such materials, primarily through the formation of metal complexes and functionalized derivatives.

The coordination of metal ions to the tetraamine core can lead to the emergence of novel optical and electrical properties. For instance, complexation with transition metals known for their diverse electronic states, such as copper or cobalt, can yield materials with interesting photophysical and electrochemical behaviors. While specific research on this compound in this area is limited, studies on analogous polyamine cryptands and ligands provide a strong basis for its potential. For example, the incorporation of chromophoric units into similar polyamine structures has been shown to create fluorescent sensors where the emission properties are modulated by the binding of a specific analyte. nih.govnih.gov The rigid framework of this compound is particularly advantageous in this context, as it can pre-organize the binding sites for enhanced selectivity and sensitivity.

Furthermore, the chemical properties of materials derived from this tetraazaphenalene can be tuned by introducing specific functional groups onto the molecular scaffold. This functionalization can alter the material's reactivity, solubility, and affinity for other molecules. The synthesis of derivatives allows for the creation of materials with tailored chemical responses, which is crucial for applications in sensing and catalysis.

The table below summarizes the potential tunable properties that could be imparted to materials based on the this compound scaffold, drawing parallels from related polyamine systems.

| Property | Tuning Mechanism | Potential Application |

| Optical | Metal-to-Ligand Charge Transfer (MLCT), introduction of fluorophores | Luminescent sensors, photoactive materials |

| Electrical | Redox-active metal centers, formation of conductive polymers | Electrochemical sensors, charge transport materials |

| Chemical | Functionalization with specific binding sites or catalytic groups | Selective catalysts, chemical sensors |

Supramolecular Assembly and Self-Organization Principles

The principles of supramolecular chemistry, which govern the non-covalent interactions between molecules, are central to the construction of complex and functional chemical systems. The well-defined geometry of this compound makes it an excellent building block for supramolecular assembly and self-organization.

Host-Guest Chemistry and Recognition with this compound Scaffolds

Host-guest chemistry involves the encapsulation of a smaller molecule (the guest) within a larger molecule (the host). The this compound structure, with its inherent cavity and multiple nitrogen atoms capable of hydrogen bonding, provides a foundation for designing sophisticated host molecules.

By extending the arms of the tetraazaphenalene core with bridging units, it is possible to create cage-like structures, or cryptands, with well-defined interior cavities. These cavities can be tailored in size and shape to selectively bind specific guest molecules. The binding is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

Research on related cage-like hosts has demonstrated the ability to encapsulate a wide range of guests, from simple ions to complex organic molecules. nih.govnitschkegroup-cambridge.comrsc.org For example, the encapsulation of fluorescent dyes within a host cage can lead to significant changes in their photophysical properties, such as enhanced quantum yield and altered emission wavelengths. nih.gov This phenomenon can be exploited for the development of novel sensing platforms.

The table below outlines key aspects of host-guest systems that could be developed using this compound scaffolds, based on findings from analogous molecular cages.

| Host Feature | Guest Type | Potential Outcome |

| Defined Cavity Size | Size-complementary organic molecules | Selective encapsulation and transport |

| Functionalized Interior | Anions, cations, or neutral molecules | Enhanced binding affinity and specificity |

| Chiral Scaffold | Enantiomeric guests | Enantioselective recognition and separation |

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies of Dodecahydro-1,4,7,9b-tetraazaphenalene Reactions

A fundamental understanding of the reaction mechanisms involving this compound is paramount for its effective utilization. Future research should prioritize in-depth mechanistic studies of its formation and its interactions as a ligand or catalyst.

Computational modeling, specifically Density Functional Theory (DFT), can provide profound insights into the electronic structure and reaction pathways. rsc.org Such theoretical studies can elucidate the thermodynamics and kinetics of its synthesis, helping to optimize reaction conditions for higher yields and purity. Furthermore, computational approaches can predict the behavior of this tetraazaphenalene derivative in various chemical environments.

Advanced spectroscopic techniques will also be crucial. In-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help identify transient intermediates and build a comprehensive picture of the reaction coordinates. These experimental observations, when coupled with computational data, will provide a robust understanding of the molecule's reactivity.

Rational Design of this compound-based Catalysts

The nitrogen-rich core of this compound makes it an excellent candidate for development as a novel ligand in catalysis. nd.edu The strategic arrangement of its nitrogen atoms offers multiple coordination sites for metal ions, potentially leading to the formation of highly stable and active catalysts.

Future work should focus on the synthesis and characterization of metal complexes of this compound with a variety of transition metals. The coordination chemistry of such complexes will dictate their catalytic activity. Studies on analogous C3-symmetric ligands have shown that such structures can lead to well-defined and highly selective catalysts. tue.nl

The design of these catalysts can be guided by the principles of rational design, where the ligand structure is systematically modified to tune the electronic and steric properties of the resulting metal complex. This approach can lead to catalysts with enhanced activity and selectivity for specific chemical transformations, such as oxidation, reduction, and carbon-carbon bond formation. The exploration of derivatives, such as tetraazacalix nyu.eduarene researchgate.nettriazine-based catalysts, in enantioselective reactions showcases the potential of such tailored molecular architectures. researchgate.net

Exploration of Novel Material Applications and Performance Enhancement

The unique structural and electronic properties of this compound suggest its potential use in the development of novel materials. Nitrogen heterocycles are known to be valuable components in the creation of functional polymers and materials with interesting electronic and optical properties. msesupplies.comopenmedicinalchemistryjournal.com

One promising area of research is the incorporation of this tetraazaphenalene derivative into polymer backbones. This could lead to materials with enhanced thermal stability, unique morphologies, and specific binding capabilities. The ability of nitrogen heterocycles to engage in strong intermolecular interactions, such as hydrogen bonding, can be exploited to create self-assembling materials with ordered structures. openmedicinalchemistryjournal.com

Furthermore, the potential for this compound and its derivatives to act as building blocks for porous organic frameworks (POFs) or metal-organic frameworks (MOFs) should be investigated. Such materials could have applications in gas storage, separation, and heterogeneous catalysis. The inherent porosity and high nitrogen content could be particularly advantageous for applications like carbon capture.

| Potential Application | Key Feature of this compound |

| Catalyst Support | High nitrogen content for metal coordination |

| Polymer Additive | Rigid structure for enhanced thermal stability |

| Gas Adsorption | Inherent porosity and nitrogen-rich framework |

| Corrosion Inhibitor | Potential for strong interaction with metal surfaces msesupplies.com |

Integration with Emerging Technologies and Methodologies, such as Artificial Intelligence in Characterization

Machine learning algorithms are also transforming the way spectroscopic data is analyzed. nyu.eduresearchgate.netarxiv.orgrsc.orgrsc.org For a complex molecule like this compound, AI can assist in the deconvolution of complex spectra, enabling a more precise and rapid characterization of its structure and its interactions with other molecules. This integration of AI will not only enhance the efficiency of research but also has the potential to uncover novel structure-property relationships that might be missed by traditional analysis methods.

Q & A

Q. What are the established synthetic routes for Dodecahydro-1,4,7,9b-tetraazaphenalene, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation reactions. A primary method involves the reaction of acrylonitrile with ammonia under controlled conditions to form the tetraazaphenalene backbone . Alternative pathways include refluxing substituted triazoles with aldehydes in ethanol, using glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography . Key factors affecting yield include reaction time (e.g., 3 days for phosphazene-based syntheses ), solvent polarity, and stoichiometric ratios of precursors.

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Structural confirmation relies on:

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks.

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and nitrogen hybridization states.

- Mass spectrometry : Validates molecular weight (224.35 g/mol ) and fragmentation patterns. Discrepancies in reported stereoisomers (e.g., Lycopodium alkaloid derivatives) highlight the need for multi-technique validation .

Q. What natural sources or biological systems produce this compound, and how is its authenticity verified?

this compound (D-888) is isolated from Lycopodium thyoides, but debates persist about its natural occurrence versus artifactual formation during extraction. Authenticity verification requires:

- Isolation under inert conditions to prevent oxidation.

- Comparative synthesis : Matching spectral data (e.g., UV transparency ) with lab-synthesized samples.

- Biosynthetic pathway analysis : Tracing labeled precursors in plant models .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its reactivity and applications in materials science?

Stereoisomerism influences electronic properties critical for material design. For example, the planar 1,4,7,9b-tetraazaphenalene (TAPA) unit serves as a nitrogen-rich building block for porous graphitic carbon nitride (PGCN) semiconductors. Its integration into covalent frameworks (e.g., T-C3N2 monolayers) enhances charge transport and thermal stability, as shown in Co₃(HADQ)₂ metal-organic frameworks . Stereochemical mismatches during synthesis can disrupt π-stacking, reducing conductivity .

Q. What contradictions exist in the literature regarding synthetic vs. natural origins, and how can they be resolved experimentally?

notes that D-888’s isolation from Lycopodium species may be artifactual. Resolution strategies include:

- In situ spectroscopic monitoring (e.g., HPLC-MS) during extraction to detect degradation.

- Isotopic labeling : Tracking ¹⁵N-labeled ammonia in plant cultures to confirm biosynthesis.

- Reactivity studies : Comparing natural and synthetic samples in vulcanization or catalytic assays .

Q. What methodological challenges arise in characterizing its complexation behavior with transition metals, and how are they addressed?

The compound’s nitrogen-rich structure enables metal coordination, but steric hindrance from methyl groups (e.g., 2,5,8-trimethyl derivatives ) complicates complexation. Solutions include:

- pH-controlled titrations to study dissociation constants (pKa) of phosphonate derivatives .

- X-ray absorption spectroscopy (XAS) : Probing Cu²⁺ binding sites in cyclododecane-phosphoryl complexes .

- DFT calculations : Modeling ligand geometry and metal-ligand charge transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.